molecular formula C20H23ClN2O4S B4113956 1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide

1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B4113956
M. Wt: 422.9 g/mol
InChI Key: LFBSVZWXXMQJFX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and an ethoxyphenyl group, making it a subject of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-2-27-18-9-7-17(8-10-18)22-20(24)15-4-3-13-23(14-15)28(25,26)19-11-5-16(21)6-12-19/h5-12,15H,2-4,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBSVZWXXMQJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, often under basic conditions.

    Amidation: The formation of the amide bond is carried out using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide
  • 1-[(4-chlorophenyl)sulfonyl]-N-(1-naphthyl)-4-piperidinecarboxamide

Uniqueness

1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide
Reactant of Route 2
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1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)piperidine-3-carboxamide

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